(4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone

Overview

Description

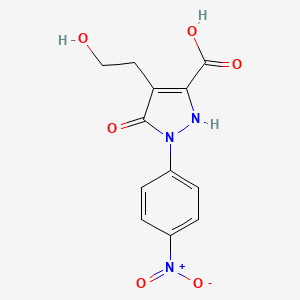

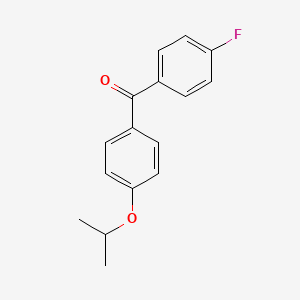

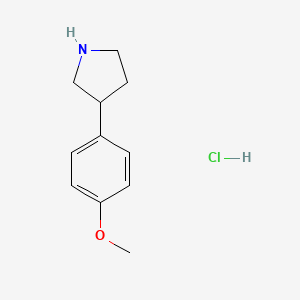

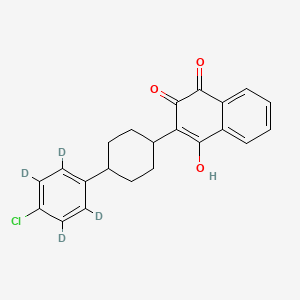

The compound “(4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone” is a ketone that contains two phenyl rings. One of the phenyl rings has a fluorine atom at the 4-position, and the other phenyl ring has an isopropoxy group at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would likely show the typical planar structure of aromatic rings. The presence of the ketone group would introduce a polar characteristic to the molecule, and the fluorine atom would also introduce some electronegativity .Chemical Reactions Analysis

As a ketone, this compound could undergo a variety of reactions, including nucleophilic addition reactions. The presence of the aromatic rings could also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar ketone group and the electronegative fluorine atom could influence its solubility, boiling point, and melting point .Scientific Research Applications

Synthesis and Radiolabeling for Medical Imaging

- Synthesis and Evaluation for SPECT Imaging : Two studies conducted by Blanckaert et al. (2005, 2007) reported the synthesis and in vivo evaluation of derivatives of (4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone for potential use as SPECT tracers targeting the serotonin 5-HT2A receptor. These derivatives exhibited promising uptake in mouse brain tissue, suggesting their potential utility in brain imaging applications (Blanckaert et al., 2005) (Blanckaert et al., 2007).

Material Science and Polymer Research

- Polymer Synthesis for Advanced Technologies : Sabbaghian et al. (2015) explored the synthesis and characterization of novel poly(keto ether ether amide)s incorporating (4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone. These polymers demonstrated high thermal stability and enhanced solubility, indicating potential applications in high-performance materials (Sabbaghian et al., 2015).

Organic Synthesis and Chemical Analysis

Synthesis and Antitumour Activity : Tang and Fu (2018) synthesized a derivative compound and evaluated its antitumor activity against various cancer cell lines, showcasing the potential of (4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone derivatives in cancer research (Tang & Fu, 2018).

Crystal Structure Analysis : Research by Nagaraju et al. (2018) focused on the synthesis and crystal structure analysis of a thiophene derivative of (4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone. This study contributes to the understanding of structural properties and potential applications in material science (Nagaraju et al., 2018).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the relevant safety data sheet for information on hazards, safe handling, and appropriate disposal methods .

Future Directions

properties

IUPAC Name |

(4-fluorophenyl)-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-11(2)19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVQOJBCGGMYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)benzo[d]thiazol-6-ol](/img/structure/B1461951.png)

![4-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1461960.png)